molecular formula C6H4Cl2N2O B594650 2,5-Dichloroisonicotinamide CAS No. 1221791-56-5

2,5-Dichloroisonicotinamide

Cat. No. B594650
M. Wt: 191.011
InChI Key: NSBRJOGTPZIJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloroisonicotinamide is a chemical compound with the molecular formula C6H4Cl2N2O . It has an average mass of 191.015 Da and a monoisotopic mass of 189.970062 Da .


Molecular Structure Analysis

The IUPAC name for 2,5-Dichloroisonicotinamide is 2,5-dichloropyridine-4-carboxamide . The InChI code for this compound is 1S/C6H4Cl2N2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11) .


Physical And Chemical Properties Analysis

2,5-Dichloroisonicotinamide is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Agricultural Applications

Chlorinated nicotinamides are studied for their potential as herbicides or in the development of new herbicidal compounds. For example, research on N-(arylmethoxy)-2-chloronicotinamides demonstrated significant herbicidal activity against specific weeds, indicating the potential for developing new herbicides based on chlorinated nicotinamide structures (Yu et al., 2021).

Environmental and Ecotoxicological Research

Studies also explore the environmental impact of chlorinated compounds, including their toxicity and persistence in ecosystems. For instance, the presence and effects of 2,4-Dichlorophenoxyacetic acid (2,4-D), a chlorinated compound, have been extensively investigated for its environmental impact and ecotoxicology (EvyAliceAbigail et al., 2017). Although this specific research does not mention 2,5-Dichloroisonicotinamide, it highlights the importance of understanding the environmental fate and effects of chlorinated compounds.

Biotechnological and Biochemical Research

The enzymatic degradation and biotransformation of chlorinated nicotinamides are of interest for bioremediation and industrial biocatalysis. For instance, biocatalytic hydrolysis of chlorinated nicotinamides by amidase enzymes offers a promising approach for the enzymatic production of chloronicotinic acids, important building blocks for agrochemicals and pharmaceuticals (Zheng et al., 2018). This indicates the potential for utilizing biocatalysis in transforming chlorinated nicotinamides into valuable products.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

2,5-dichloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBRJOGTPZIJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678878
Record name 2,5-Dichloropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloroisonicotinamide

CAS RN

1221791-56-5
Record name 2,5-Dichloro-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.